

4-Heptylbenzoic acid CAS number and structure

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Compound of Interest

Compound Name: 4-Heptylbenzoic acid

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An In-depth Technical Guide to **4-Heptylbenzoic Acid**: Properties, Synthesis, and Potential as a Novel LpxC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptylbenzoic acid (HBA), a substituted aromatic carboxylic acid, has garnered interest in materials science for its liquid crystalline properties and is emerging as a molecule of interest in the field of drug development. This technical guide provides a comprehensive overview of **4-Heptylbenzoic acid**, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its potential as an inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a critical enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, making it a promising target for novel antibiotics. This document aims to serve as a foundational resource for researchers exploring the therapeutic potential and applications of **4-Heptylbenzoic acid**.

Chemical Identity and Physicochemical Properties

4-Heptylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a heptyl group at the para (4) position.

Chemical Structure:

- Molecular Formula: $C_{14}H_{20}O_2$

- Linear Formula: $\text{CH}_3(\text{CH}_2)_6\text{C}_6\text{H}_4\text{CO}_2\text{H}$
- SMILES: CCCCCCCCc1ccc(cc1)C(=O)O[\[1\]](#)
- InChI: 1S/C14H20O2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3,(H,15,16)[\[1\]](#)
- IUPAC Name: **4-heptylbenzoic acid**[\[1\]](#)

Physicochemical Data:

A summary of the key physicochemical properties of **4-Heptylbenzoic acid** is presented in Table 1. This data is crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Source
CAS Number	38350-87-7	[1]
Molecular Weight	220.31 g/mol	
Appearance	Liquid crystal	
pKa	4.36 ± 0.10 (Predicted)	[2]
XlogP (Predicted)	5.6	[3]

Synthesis of 4-Heptylbenzoic Acid

The synthesis of **4-Heptylbenzoic acid** can be achieved through several synthetic routes. A common and effective method involves the Suzuki coupling of 4-bromobenzoic acid with a heptylboronic acid derivative, followed by hydrolysis. An alternative approach is the oxidation of 4-heptyltoluene. Below is a detailed experimental protocol for a Suzuki coupling approach.

Experimental Protocol: Synthesis via Suzuki Coupling

Materials:

- 4-Bromobenzoic acid

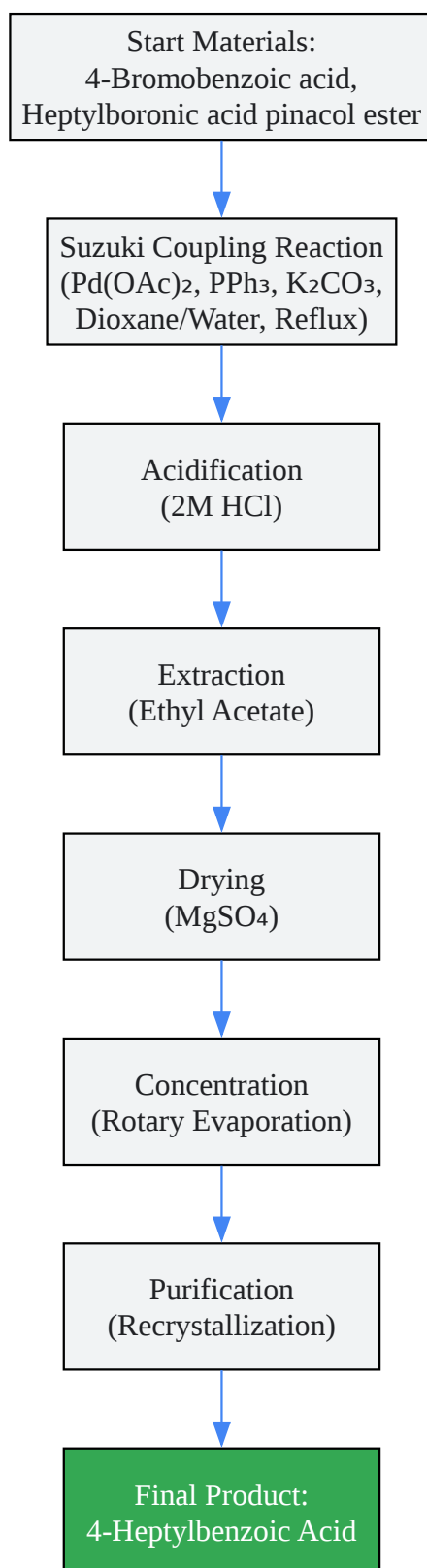
- Heptylboronic acid pinacol ester
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Hydrochloric acid (HCl)
- Ethyl acetate
- Magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), heptylboronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
- Add a 3:1 mixture of 1,4-dioxane and water to the flask.
- Add potassium carbonate (3.0 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 100 °C) and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and acidify with 2M HCl until the pH is approximately 2-3.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

- Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **4-Heptylbenzoic acid** by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product.

Logical Workflow for Synthesis and Purification:



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Caption: Workflow for the synthesis and purification of **4-Heptylbenzoic acid**.

Biological Activity and Drug Development Potential

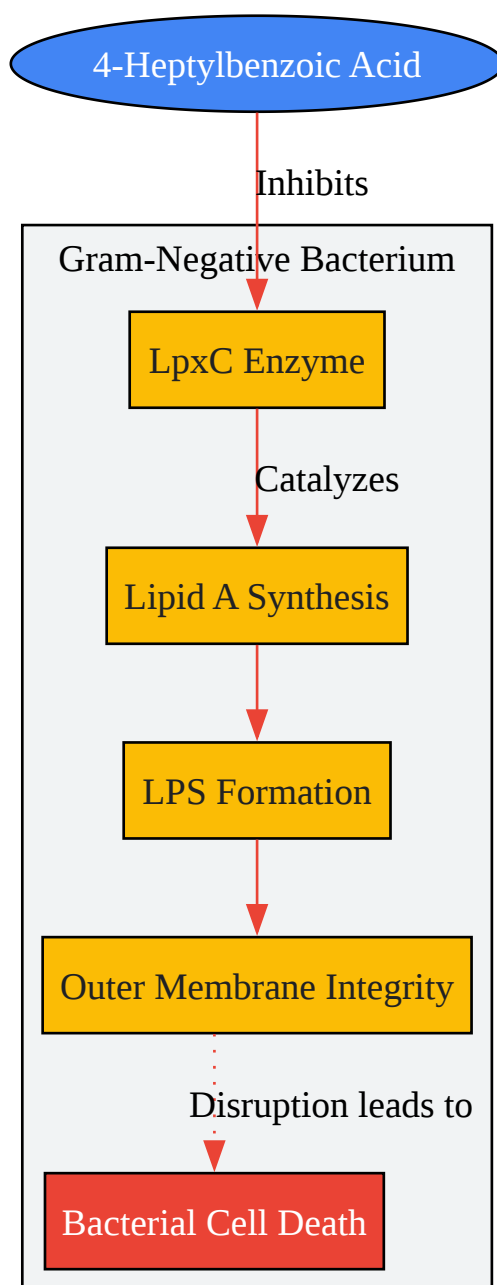
LpxC Inhibition: A Novel Antibacterial Strategy

LpxC is a zinc-dependent deacetylase that catalyzes the second and committed step in the biosynthesis of lipid A, a crucial component of the outer membrane of most Gram-negative bacteria. The inhibition of LpxC leads to the disruption of the bacterial outer membrane, making it an attractive target for the development of new antibiotics. While a specific IC_{50} value for **4-heptylbenzoic acid** against LpxC is not readily available in the public domain, several studies on related benzoic acid derivatives have demonstrated their potential as LpxC inhibitors. The general structure of many LpxC inhibitors includes a zinc-binding group, a linker, and a hydrophobic tail, a motif that **4-heptylbenzoic acid** fits.

Potential Signaling Pathways

While direct studies on the effect of **4-heptylbenzoic acid** on specific signaling pathways are limited, research on related molecules such as 4-hydroxybenzoic acid (4-HBA) provides valuable insights. 4-HBA has been shown to act as a signaling molecule in bacteria, controlling physiology and virulence. In *Shigella sonnei*, 4-HBA is synthesized by the enzyme UbiC and interacts with the transcriptional regulator AaeR to control the expression of a wide range of genes involved in biofilm formation and virulence.[4][5][6] Given the structural similarity, it is plausible that **4-heptylbenzoic acid** could interfere with or mimic the signaling functions of endogenous bacterial aromatic carboxylic acids.

Hypothesized Mechanism of Action:



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Caption: Hypothesized mechanism of LpxC inhibition by **4-Heptylbenzoic acid**.

Experimental Protocols for Biological Evaluation

To assess the potential of **4-Heptylbenzoic acid** as a drug candidate, a series of in vitro experiments are necessary.

Experimental Protocol: LpxC Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for measuring LpxC activity.

Materials:

- Purified LpxC enzyme (e.g., from *E. coli* or *P. aeruginosa*)
- Fluorogenic LpxC substrate
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- **4-Heptylbenzoic acid** (dissolved in DMSO)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **4-Heptylbenzoic acid** in the assay buffer.
- In a 96-well plate, add the LpxC enzyme to each well.
- Add the diluted **4-Heptylbenzoic acid** solutions to the wells. Include a positive control (known LpxC inhibitor) and a negative control (DMSO vehicle).
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

- Gram-negative bacterial strains (e.g., *E. coli*, *P. aeruginosa*)
- Mueller-Hinton broth (MHB)
- **4-Heptylbenzoic acid** (dissolved in DMSO)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- Perform a two-fold serial dilution of **4-Heptylbenzoic acid** in MHB in a 96-well plate.
- Add the standardized bacterial inoculum to each well.
- Include a positive control (no drug) and a negative control (no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of **4-Heptylbenzoic acid** that completely inhibits visible bacterial growth.

Conclusion

4-Heptylbenzoic acid presents a compelling profile for further investigation in both materials science and drug discovery. Its physicochemical properties and structural similarity to known LpxC inhibitors suggest a strong potential for development as a novel antibacterial agent against Gram-negative pathogens. The experimental protocols provided in this guide offer a starting point for researchers to explore its synthesis and biological activity. Future studies should focus on determining its specific inhibitory constants against various bacterial LpxC orthologs, understanding its mechanism of action on cellular signaling pathways, and evaluating its efficacy in preclinical models of infection.

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